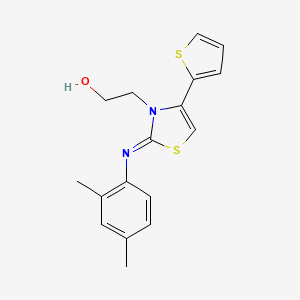

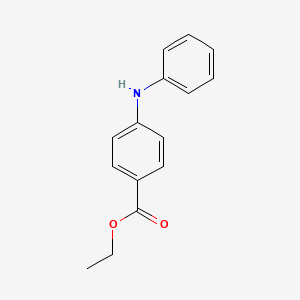

(6-bromo-2-methyl-2H-indazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (6-bromo-2-methyl-2H-indazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic molecule. It contains several functional groups, including an indazole ring, a triazole ring, and an azetidine ring . The molecular weight of the compound is 211.06 .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The indazole ring is a bicyclic compound consisting of two nitrogen atoms and a benzene ring . The triazole ring contains three nitrogen atoms and two carbon atoms . The azetidine ring is a four-membered cyclic amine .科学的研究の応用

Synthesis and Antioxidant Properties

Synthesis Techniques : The synthesis of related bromophenols, which are structurally similar to the compound , has been explored. For example, bromination and demethylation reactions are used in the synthesis of certain bromophenols, yielding products with effective antioxidant power (Balaydın et al., 2010).

Antioxidant Properties : These synthesized compounds, such as bromophenols, have been found to exhibit significant antioxidant activities. They are compared with synthetic standard antioxidants and show promising results, suggesting potential for scientific applications in fields where antioxidants are crucial (Çetinkaya et al., 2012).

Antibacterial and Antimicrobial Activities

Antibacterial Efficacy : Some derivatives of similar compounds show significant inhibition against human pathogenic bacteria. These findings highlight their potential as precursors for developing new antibacterial agents (Nagaraj et al., 2018).

Antimicrobial Properties : Novel benzofuran based 1,2,3-triazoles, which are structurally related to the compound , have been synthesized and demonstrated high antimicrobial activity. This suggests potential applications in antimicrobial drug development (Sunitha et al., 2017).

Carbonic Anhydrase Inhibition and Anticancer Potential

Carbonic Anhydrase Inhibition : Bromophenol derivatives, akin to the compound of interest, have been tested for their inhibitory effects on human carbonic anhydrase. Some of these compounds exhibit strong inhibitory activity, suggesting a potential role in treating conditions like glaucoma or epilepsy (Akbaba et al., 2013).

Anticoronavirus and Antitumoral Activity : Certain triazole derivatives show in vitro anticoronavirus and antitumoral activity. This highlights the potential of similar compounds in therapeutic applications against viral infections and cancer (Jilloju et al., 2021).

Miscellaneous Applications

Catalytic Asymmetric Addition : The compound N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, structurally related to the compound , has been evaluated for catalytic asymmetric addition to aldehydes, demonstrating potential as a catalyst in organic synthesis (Wang et al., 2008).

Synthesis of β-Lactamase Inhibitors : A related compound has been synthesized as a potent broad-spectrum β-lactamase inhibitor, which could enhance the efficacy of penicillins and cephalosporins against β-lactamase-producing bacteria (Osborne et al., 1994).

Safety and Hazards

作用機序

Target of Action

The compound contains an indazole ring, which is a type of heterocyclic compound. Indazole-containing compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Biochemical Pathways

Indazole derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

Many heterocyclic compounds, including indazoles, are often well-absorbed and distributed in the body due to their chemical properties .

Result of Action

Indazole derivatives can have a variety of effects depending on their specific structures and targets .

特性

IUPAC Name |

(6-bromo-2-methylindazol-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN6O/c1-25-19(16-8-7-14(21)9-17(16)23-25)20(28)26-10-15(11-26)27-12-18(22-24-27)13-5-3-2-4-6-13/h2-9,12,15H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZDELPCKRBVGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2718359.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2718363.png)

![Ethyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718370.png)

![2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B2718373.png)

![2-cyclopropyl-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2718377.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2718379.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2718380.png)